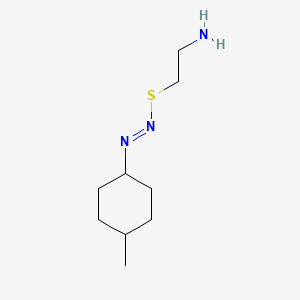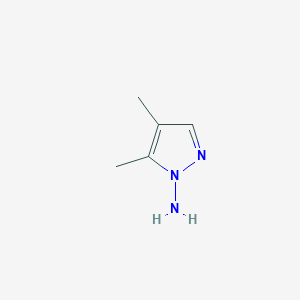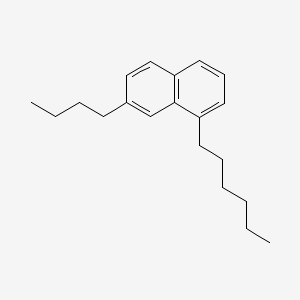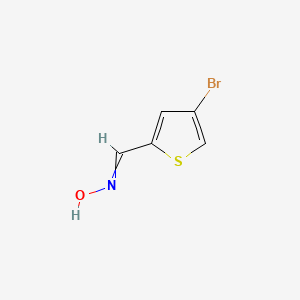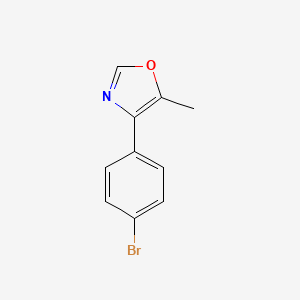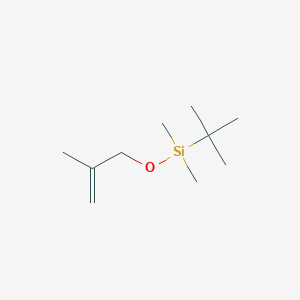![molecular formula C16H29NO3 B13940740 Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing both oxygen and nitrogen atoms. The compound’s unique structure makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid. This reaction yields the spirocyclic intermediate, which can then be further functionalized to obtain the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. Its unique structure may offer therapeutic benefits for certain medical conditions.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes or receptors with high specificity. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the acetic acid and ester functional groups.
4-Azido-9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane:
Uniqueness
The uniqueness of 9-Oxa-2-azaspiro[55]undecane-2-acetic acid, 8-ethyl-8-methyl-, ethyl ester lies in its specific functional groups and their arrangement The presence of both an oxaspiro ring and an acetic acid ester moiety provides a combination of reactivity and stability that is not commonly found in other compounds
Properties
Molecular Formula |
C16H29NO3 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
ethyl 2-(10-ethyl-10-methyl-9-oxa-2-azaspiro[5.5]undecan-2-yl)acetate |
InChI |
InChI=1S/C16H29NO3/c1-4-15(3)12-16(8-10-20-15)7-6-9-17(13-16)11-14(18)19-5-2/h4-13H2,1-3H3 |
InChI Key |
RSCZUIAEMWCUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCCN(C2)CC(=O)OCC)CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
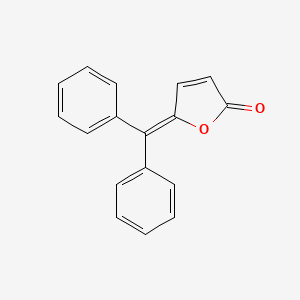
![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)

